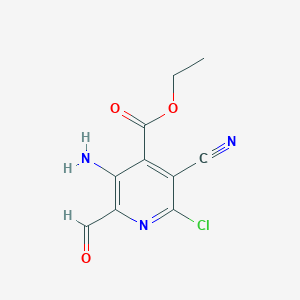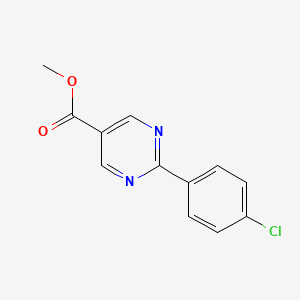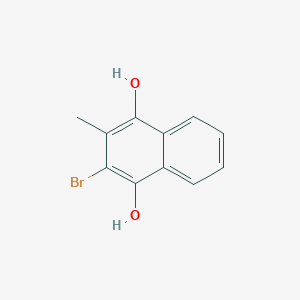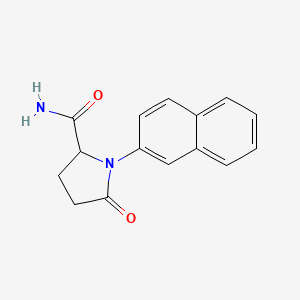
2-Chloro-7-(1,3-dioxan-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-(1,3-dioxan-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 2-position and a 1,3-dioxane ring at the 7-position. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 2-Chloro-7-(1,3-dioxan-2-yl)quinoline typically involves the construction of the quinoline ring followed by the introduction of the chlorine and dioxane substituents. One common synthetic route starts with the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions to form the quinoline core. The chlorine atom can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus oxychloride. The 1,3-dioxane ring can be appended through a nucleophilic substitution reaction involving a diol and an appropriate leaving group .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
2-Chloro-7-(1,3-dioxan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom or reduce other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions to form new derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are often facilitated by Lewis acids like aluminum chloride
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-(1,3-dioxan-2-yl)quinoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Wirkmechanismus
The biological activity of 2-Chloro-7-(1,3-dioxan-2-yl)quinoline is attributed to its ability to interact with various molecular targets. For instance, its antimicrobial activity is linked to the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. The compound’s antimalarial activity involves the inhibition of heme polymerase, an enzyme essential for the survival of the malaria parasite .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Chloro-7-(1,3-dioxan-2-yl)quinoline include other chloroquinoline derivatives such as 2-Chloroquinoline and 7-Chloroquinoline. These compounds share the quinoline core but differ in the position and nature of their substituents. The presence of the 1,3-dioxane ring in this compound imparts unique steric and electronic properties, enhancing its reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C13H12ClNO2 |
|---|---|
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
2-chloro-7-(1,3-dioxan-2-yl)quinoline |
InChI |
InChI=1S/C13H12ClNO2/c14-12-5-4-9-2-3-10(8-11(9)15-12)13-16-6-1-7-17-13/h2-5,8,13H,1,6-7H2 |
InChI-Schlüssel |
IXKAYYYZWIWWIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)C2=CC3=C(C=C2)C=CC(=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



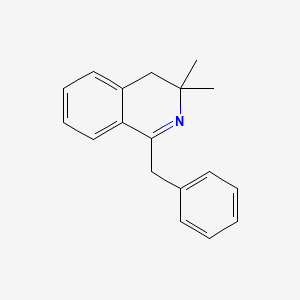



![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)
